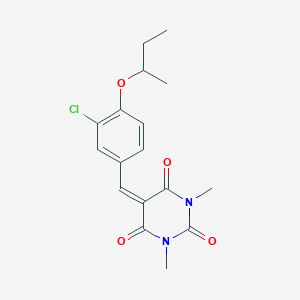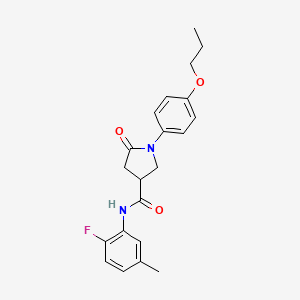
5-(4-sec-butoxy-3-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Beschreibung
The focus of this exploration is a detailed analysis of the compound "5-(4-sec-butoxy-3-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione." While the specific compound does not directly appear in the literature, similar compounds have been extensively studied. These studies provide insights into synthesis methods, molecular structure, chemical reactions, and physical and chemical properties relevant to similar pyrimidinetrione derivatives.
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives typically involves multicomponent reactions, highlighting the efficiency and versatility of these methods in producing complex molecules. For example, a study on the synthesis of pyrimidinetrione derivatives using NMR, FT-IR, X-ray structural characterization, and DFT analysis demonstrates the complexity and precision involved in synthesizing such compounds. These methods rely on the strategic combination of reactants under specific conditions to achieve the desired molecular framework (Barakat et al., 2015).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of chemical compounds. Techniques such as X-ray crystallography and DFT calculations are instrumental in elucidating the structure of pyrimidinetrione derivatives. These analyses reveal the relative stabilities of isomers and the impact of solvent polarity on molecular stability, providing a detailed view of the compound's geometry and electronic structure (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetrione derivatives participate in various chemical reactions, influenced by their molecular structure. The reactivity can be tailored by modifying functional groups, leading to a wide range of possible reactions and products. For instance, the study of the synthesis and reactivity of phenylhydrazone derivatives of alloxan demonstrates the complex interplay between molecular structure and chemical reactivity, highlighting the role of hydrogen bonding in determining the compound's properties (Beaton et al., 1987).
Eigenschaften
IUPAC Name |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-5-10(2)24-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(23)20(4)16(12)22/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFBUXCFFOPVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-naphthyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4009378.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4009386.png)
![N-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4009396.png)
methanone](/img/structure/B4009399.png)


![N-(2,3-di-2-furyl-6-quinoxalinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4009417.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)
![5-(acetyloxy)-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4009451.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4009483.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4009488.png)